2-(3-Chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid
Description
Properties
IUPAC Name |
2-(3-chlorophenyl)-1-oxoisoquinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO3/c17-10-4-3-5-11(8-10)18-9-14(16(20)21)12-6-1-2-7-13(12)15(18)19/h1-9H,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXCUSDCLXSJPPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN(C2=O)C3=CC(=CC=C3)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the isoquinoline backbone, followed by the introduction of the chlorophenyl group and the carboxylic acid group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups within the molecule.
Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Synthesis of the Compound
The synthesis of 2-(3-Chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid typically involves multi-step organic reactions. Various methodologies have been reported, including cyclization reactions and condensation with appropriate precursors. For instance, one study highlights the successful synthesis through a series of reactions involving isatoic anhydride and substituted phenyl derivatives, yielding the target compound with good purity and yield .
Antimicrobial Properties
Research indicates that derivatives of isoquinoline compounds exhibit promising antimicrobial activities. The 2-(3-Chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid has been tested for its efficacy against various bacterial strains. In vitro studies have shown moderate antibacterial activity, suggesting potential as a lead compound for developing new antibacterial agents .
Antiviral Activity
Studies have also explored the antiviral properties of related isoquinoline derivatives. For example, compounds with similar structures have demonstrated inhibitory effects against HIV integrase and other viral targets. The structural modifications around the isoquinoline core can enhance these activities, making 2-(3-Chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid a candidate for further investigation in antiviral drug development .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the phenyl ring or modifications to the carboxylic acid group can significantly influence biological activity. Research has shown that increasing the distance between functional groups or altering their electronic properties can enhance binding affinity to biological targets .
Potential Therapeutic Applications
Given its biological activities, 2-(3-Chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid has potential applications in:
- Antibacterial Agents : As resistance to existing antibiotics grows, compounds like this may serve as templates for new antibacterial drugs.
- Antiviral Drugs : Its ability to inhibit viral replication positions it as a candidate for further development against viral infections.
Mechanism of Action
The mechanism by which 2-(3-Chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in substituent type, position, and core modifications. Below is a detailed comparison based on molecular properties, synthesis, and applications:
Table 1: Key Structural and Functional Comparisons
Key Observations:
Substituent Effects: Halogen Position: Chlorine at the 3-position (original compound) vs. Fluorine substitution () reduces molecular weight and may enhance metabolic stability . Methoxy Groups: Methoxy-substituted derivatives (e.g., 2,5-dimethoxy in ) exhibit higher molecular weights and lipophilicity, which could influence solubility and bioavailability .
Applications :
- Most analogs serve as intermediates or reference standards (e.g., discontinued 2-chlorophenyl variant in ). Methoxy-substituted derivatives are highlighted as synthetic precursors, aligning with their use in multistep organic synthesis .
Synthesis and Availability :
- Several compounds (e.g., 2-(2-methylpropyl)-derivative in ) are listed as discontinued or require custom synthesis requests, reflecting challenges in commercial availability .
Research Implications
- Pharmacological Potential: Analogous compounds (e.g., indole- and pyrazole-containing derivatives in ) are linked to antimicrobial activity, suggesting the 3-chlorophenyl variant may also exhibit bioactivity warranting further study .
- Structure-Activity Relationships (SAR) : Systematic comparisons of substituent effects (e.g., halogen vs. methoxy groups) could guide optimization for target-specific applications.
Biological Activity
2-(3-Chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships, and specific case studies that highlight its efficacy against various biological targets.
Chemical Structure
The compound has the following chemical formula:
It features a dihydroisoquinoline core with a carboxylic acid functional group, which is significant for its biological activity.
Antimicrobial Activity
Research indicates that derivatives of isoquinoline compounds, including 2-(3-Chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid, exhibit notable antimicrobial properties. For instance, studies show that related compounds have demonstrated efficacy against various bacterial strains. The minimum inhibitory concentration (MIC) values for these compounds often range from 0.23 to 0.70 mg/mL against sensitive strains like Bacillus cereus and Salmonella Typhimurium .
| Compound | MIC (mg/mL) | Target Organism |
|---|---|---|
| 2-(3-Chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid | TBD | TBD |
| Related Compound 1 | 0.23 | Bacillus cereus |
| Related Compound 2 | 0.47 | Salmonella Typhimurium |
Inhibitory Activity Against Enzymes
The compound has been evaluated for its inhibitory effects on poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. In vitro studies indicate that certain isoquinoline derivatives can inhibit PARP1 and PARP2 effectively. For example, a related compound showed over 85% inhibition at a concentration of 1 µM, translating to an IC50 of approximately 156 nM .
Structure-Activity Relationship (SAR)
The biological activity of isoquinoline derivatives is closely linked to their structural features. The presence of electron-withdrawing groups such as chlorine enhances the compound's potency by improving binding affinity to biological targets. For instance, the introduction of a chlorophenyl moiety has been shown to significantly increase the antimicrobial and enzyme-inhibitory activities of these compounds .
Case Study 1: Antimicrobial Efficacy
In a study focusing on the antimicrobial properties of isoquinoline derivatives, a series of compounds were synthesized and tested against various bacterial strains. The results indicated that modifications to the isoquinoline structure could lead to enhanced activity against resistant strains .
Case Study 2: Cancer Therapeutics
Another research effort highlighted the potential of isoquinoline derivatives as anticancer agents. Compounds similar to 2-(3-Chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid were tested for their ability to induce apoptosis in cancer cell lines. Results showed that these compounds could activate apoptotic pathways, suggesting their potential use in cancer treatment .
Q & A
Q. What are the recommended methods for synthesizing 2-(3-Chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid?
- Methodological Answer : Synthesis typically involves cyclocondensation reactions. For example, analogs like 2-oxo-1,2-dihydroquinoline-4-carboxylic acid (C10H7NO3) are synthesized via acid-catalyzed cyclization of substituted anilines with α,β-unsaturated ketones . For the target compound, introduce the 3-chlorophenyl group via Suzuki-Miyaura coupling or nucleophilic substitution after forming the isoquinoline core. Purification via recrystallization (using polar aprotic solvents) or column chromatography (silica gel, ethyl acetate/hexane) is recommended. Validate purity using HPLC (C18 column, acetonitrile/water gradient) and NMR (δ 7.5–8.5 ppm for aromatic protons) .
Q. What spectroscopic techniques are critical for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- 1H/13C NMR : Confirm aromatic proton environments (e.g., chlorophenyl substituents show deshielded peaks) and carbonyl groups (δ ~170 ppm in 13C NMR).
- HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]+ for C16H11ClNO3: calculated 300.04 Da).
- FT-IR : Identify carbonyl stretches (~1680 cm⁻¹ for ketone, ~1720 cm⁻¹ for carboxylic acid) .
- Elemental Analysis : Verify C, H, N, Cl percentages (e.g., Cl% expected ~11.8%).
Q. How should researchers handle solubility challenges for in vitro assays?
- Methodological Answer : Carboxylic acid derivatives often require pH adjustment or co-solvents. For analogs like C20H25NO3, solubility in DMSO (50–100 mM stock) is typical . For aqueous assays:
- Adjust pH to 7–8 using sodium bicarbonate to deprotonate the carboxylic acid.
- Use surfactants (e.g., Tween-80) for hydrophobic fractions.
- Validate solubility stability via dynamic light scattering (DLS) over 24 hours .
Advanced Research Questions
Q. How can researchers resolve contradictory data regarding biological activity across assay systems?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, redox interference). Strategies include:
- Orthogonal Assays : Compare enzyme inhibition (e.g., kinase assays) with cell viability (MTT assays) to distinguish direct vs. indirect effects.
- Purity Validation : Re-test the compound after HPLC purification to exclude impurities (common issue in analogs like C10H7NO3) .
- Redox Buffers : Add catalase/superoxide dismutase to mitigate ROS interference in cellular assays .
Q. What computational modeling approaches predict interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to targets (e.g., COX-2 or kinases). Focus on the chlorophenyl moiety’s hydrophobic interactions and the carboxylic acid’s hydrogen bonding .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-receptor complexes.
- QSAR : Correlate substituent electronic parameters (Hammett σ) with activity data from analogs .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?
- Methodological Answer :
- Substituent Variation : Replace 3-chlorophenyl with electron-withdrawing (e.g., NO2) or donating (e.g., OCH3) groups to modulate target affinity.
- Scaffold Hybridization : Fuse with spirocyclic moieties (as in C20H25NO3) to enhance conformational rigidity .
- Prodrug Design : Esterify the carboxylic acid to improve membrane permeability, then hydrolyze in vivo .
Safety and Stability Considerations
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : Based on analog SDS (e.g., C20H25NO3):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
